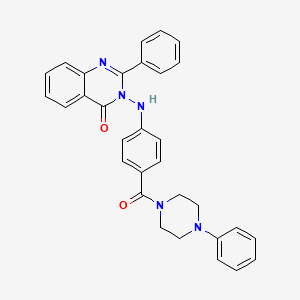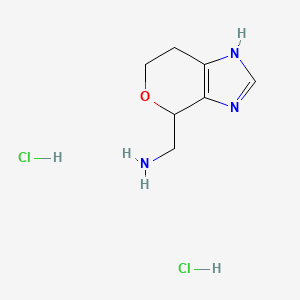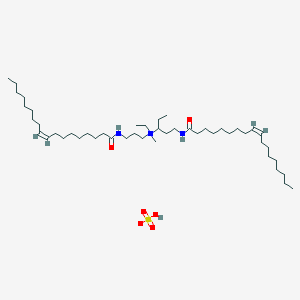
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is a complex organic compound. It is characterized by its long-chain fatty acid derivatives and ammonium sulfate group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate typically involves multiple steps:
Formation of the fatty acid derivatives: This step involves the reaction of octadecenyl derivatives with appropriate reagents to form the desired fatty acid chains.
Amidation: The fatty acid derivatives undergo amidation with propylamine to form the intermediate compounds.
Quaternization: The intermediate compounds are then quaternized with ethyl(methyl)amine to form the ammonium group.
Sulfonation: Finally, the compound is treated with sulfuric acid to introduce the sulfate group.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.
Reduction: Reduction reactions could target the carbonyl groups or double bonds.
Substitution: The ammonium group may participate in substitution reactions, exchanging its substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce saturated compounds.
Aplicaciones Científicas De Investigación
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying lipid interactions or membrane dynamics.
Medicine: Possible applications in drug delivery or as a component in pharmaceutical formulations.
Industry: Use in the production of surfactants, emulsifiers, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with cell membranes or proteins, affecting their function. The ammonium group could facilitate interactions with negatively charged molecules, while the fatty acid chains might integrate into lipid bilayers.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): A similar quaternary ammonium compound used as a surfactant.
Stearyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with long-chain fatty acids.
Uniqueness
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is unique due to its specific fatty acid composition and the presence of both ethyl and methyl groups on the ammonium nitrogen. This combination may impart distinct physical and chemical properties, such as solubility, stability, and reactivity.
Propiedades
Número CAS |
94070-90-3 |
|---|---|
Fórmula molecular |
C47H93N3O6S |
Peso molecular |
828.3 g/mol |
Nombre IUPAC |
ethyl-methyl-[1-[[(Z)-octadec-9-enoyl]amino]pentan-3-yl]-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C47H91N3O2.H2O4S/c1-6-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-46(51)48-42-38-44-50(5,9-4)45(8-3)41-43-49-47(52)40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-7-2;1-5(2,3)4/h22-25,45H,6-21,26-44H2,1-5H3,(H-,48,49,51,52);(H2,1,2,3,4)/b24-22-,25-23-; |
Clave InChI |
YKBFXZZOAYDPMF-PBAYCENZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.OS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


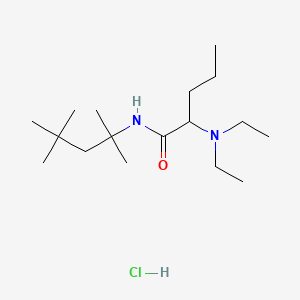
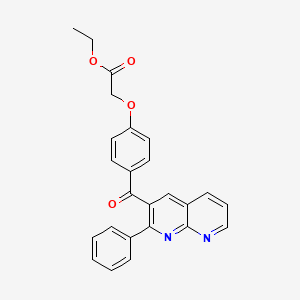
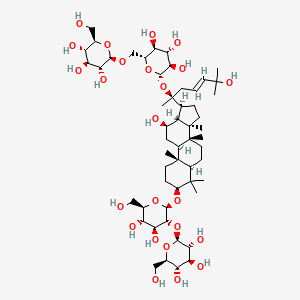

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
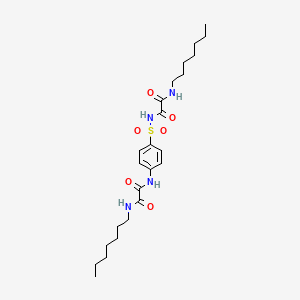
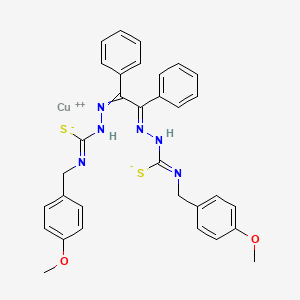
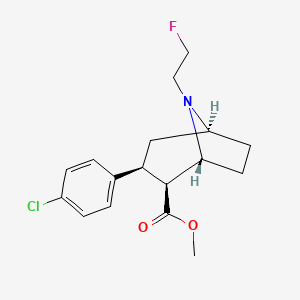
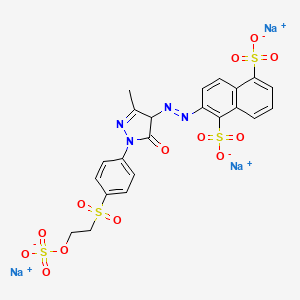
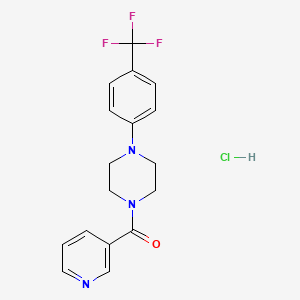
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)

